molecular formula C23H23NO2 B5587576 2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide

2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide

Cat. No.: B5587576
M. Wt: 345.4 g/mol
InChI Key: MOBSIUNSJVZRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide, also known as DPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Anticonvulsant Activity

The synthesis and investigation of compounds closely related to 2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide have shown significant anticonvulsant activity. These compounds have been evaluated in various models for their effectiveness in controlling seizures, highlighting their potential in treating conditions like epilepsy. The mechanism of action includes the inhibition of voltage-gated sodium currents and enhancement of GABA effect, which are critical pathways in managing epileptic seizures (Pękala et al., 2011).

Environmental Analysis

Some derivatives have been used as fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. This application is crucial for monitoring water quality and assessing the presence of potentially harmful organic compounds in the environment. The development of these probes can lead to more accurate and sensitive detection methods, contributing to environmental protection efforts (Houdier et al., 2000).

Novel Drug Analogues and Structural Analysis

Research into analogues of modafinil, which shares a structural similarity with the compound , has been extensive. These studies focus on understanding the selectivity across monoamine transporters, which is essential for developing treatments for psychostimulant abuse and potentially other psychiatric conditions. Structural modifications and analysis of these compounds provide insights into their interaction with biological targets, offering a pathway for the development of new therapeutic agents (Okunola-Bakare et al., 2014).

Anticancer Drug Development

The synthesis and molecular docking analysis of certain acetamide derivatives have shown potential in targeting cancer pathways. These studies aim to develop novel anticancer drugs by understanding how these compounds interact with specific receptors, contributing to the broader field of cancer therapy research. The detailed structural analysis and characterization of these compounds are crucial steps in the drug development process, highlighting the importance of chemical synthesis in medicinal chemistry (Sharma et al., 2018).

Pesticide Development

Research into the metabolism of similar compounds like diphenamid in agricultural contexts reveals pathways of degradation and the formation of metabolites. This information is vital for developing more effective and environmentally friendly pesticides. Understanding the metabolic pathways can help in designing compounds with desirable properties for agricultural use, such as increased efficacy and reduced environmental impact (McMahon & Sullivan, 1965).

Properties

IUPAC Name

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-13-14-18(2)21(15-17)26-16-22(25)24-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,23H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBSIUNSJVZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.